AKB48 N-(5-hydroxypentyl) metabolite
Overview
Description
AKB48 N-(5-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite. It is structurally related to the parent compound AKB48, also known as APINACA. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. This compound is characterized by the presence of a hydroxyl group on the fifth carbon of the pentyl chain .
Mechanism of Action
Target of Action
The primary targets of AKB48 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors, specifically the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, appetite, and memory.
Mode of Action
This compound, like other synthetic cannabinoids, binds to the CB1 and CB2 receptors . This binding mimics the effects of naturally occurring cannabinoids, such as anandamide and 2-arachidonoylglycerol. The compound’s interaction with these receptors leads to changes in the release of neurotransmitters in the brain, which can result in alterations in mood, perception, and other cognitive functions .
Biochemical Pathways
It is known that activation of cannabinoid receptors can influence the activity of various signaling pathways, including the adenylate cyclase-camp pathway, the mapk/erk pathway, and the pi3k/akt pathway . These pathways play key roles in cellular processes such as cell proliferation, differentiation, and survival.
Pharmacokinetics
It is known that the compound is a potential urinary metabolite of akb48, characterized by monohydroxylation of the n-alkyl chain This suggests that the compound undergoes metabolism in the body, which can affect its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific physiological context. Due to its activity at cannabinoid receptors, the compound can have a wide range of effects, including alterations in mood, perception, and cognition . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound. Additionally, individual factors, including genetics, age, and health status, can influence how the compound is metabolized and its overall effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AKB48 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the N-pentyl chain of AKB48. This can be achieved through various oxidative processes, often mediated by cytochrome P450 enzymes, particularly CYP3A4 . The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of specific inhibitors to control the reaction .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the process would likely involve large-scale synthesis using similar oxidative methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: AKB48 N-(5-hydroxypentyl) metabolite primarily undergoes oxidative reactions. The hydroxylation of the N-pentyl chain is a key reaction, mediated by cytochrome P450 enzymes . Other potential reactions include further oxidation to form carboxylic acids or conjugation reactions to form glucuronides or sulfates.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, human liver microsomes, specific inhibitors.
Conjugation: Glucuronic acid, sulfuric acid, appropriate transferase enzymes.
Major Products:
Oxidation: Formation of carboxylic acids.
Conjugation: Formation of glucuronides and sulfates.
Scientific Research Applications
AKB48 N-(5-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as a reference standard for the identification and quantification of synthetic cannabinoid metabolites in biological samples . This is crucial for drug testing, forensic investigations, and understanding the metabolism and pharmacokinetics of synthetic cannabinoids .
Comparison with Similar Compounds
- 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite
- JWH 018 adamantyl carboxamide
- STS-135
Comparison: AKB48 N-(5-hydroxypentyl) metabolite is unique due to the specific hydroxylation on the fifth carbon of the pentyl chain. This structural modification can influence its binding affinity and activity at cannabinoid receptors compared to other similar compounds . For instance, the addition of a fluorine atom in 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite significantly increases its affinity for cannabinoid receptors .
Properties
IUPAC Name |
N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVNYPOUNCRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342413 | |
Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1778734-77-2 | |
Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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